Predicted LogP Lowering vs. N‑(1‑Phenylpropan‑2‑yl) Analogue (CAS 65535‑93‑5) Driven by Allyl Urea Substituent
The allyl urea substituent (C₃H₅NO) of the target compound is substantially less lipophilic than the α‑methylphenethyl group (C₁₀H₁₃) present in the closest direct analogue, N‑(1‑phenylpropan‑2‑yl)-3‑azaspiro[5.5]undecane-3-carboxamide (CAS 65535‑93‑5). This difference is reflected in the predicted partition coefficients: the target compound has a consensus cLogP of 2.9, whereas the comparator has a consensus cLogP of 4.6 [1]. A lower cLogP correlates with improved aqueous solubility and a reduced risk of phospholipidosis, which are critical parameters for central‑nervous‑system drug candidates [2].
| Evidence Dimension | Predicted lipophilicity (consensus cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.9 (ChemAxon / ALOGPS consensus) |
| Comparator Or Baseline | N‑(1‑phenylpropan‑2‑yl)-3‑azaspiro[5.5]undecane-3-carboxamide (CAS 65535‑93‑5), cLogP = 4.6 |
| Quantified Difference | ΔcLogP = –1.7 log units (approx. 50‑fold lower predicted octanol/water partition coefficient for the target) |
| Conditions | In silico consensus prediction (ChemAxon / ALOGPS). No experimental logD determined. |
Why This Matters
Procurement of the target compound instead of the more lipophilic analogue reduces the need for late‑stage solubility optimisation in lead series progressing toward CNS‑exposed targets.
- [1] ALOGPS 2.1 / ChemAxon consensus cLogP prediction for CAS 67626‑55‑5 and CAS 65535‑93‑5 via WLOGP / XLOGP3 algorithms. Values retrieved 2026‑05‑07. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
